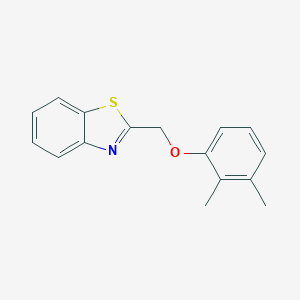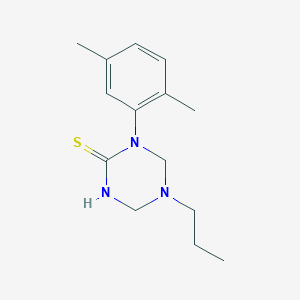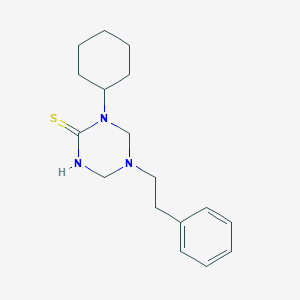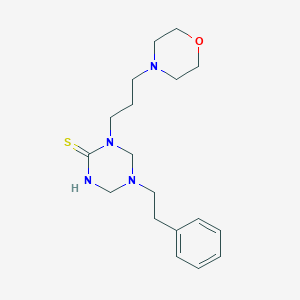![molecular formula C23H22N6O2S2 B282694 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282694.png)
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential to treat pain and inflammation while reducing gastrointestinal (GI) side effects.
作用機序
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide reduces inflammation and pain while minimizing GI side effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has a unique mechanism of action that results in reduced inflammation and pain without affecting the normal physiological functions of the body. 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One of the major advantages of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is its potential to reduce GI side effects commonly associated with traditional NSAIDs. This makes it a promising candidate for the treatment of chronic pain and inflammation. However, the limitations of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide include its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the research and development of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide. These include the evaluation of its efficacy and safety in clinical trials, the identification of potential drug-drug interactions, and the optimization of its synthesis method to reduce costs and increase availability. Additionally, further research is needed to explore the potential of 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide for the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a promising candidate for the treatment of pain and inflammation with reduced GI side effects. Its unique mechanism of action and favorable safety profile make it a potential alternative to traditional NSAIDs. Further research is needed to fully evaluate its efficacy and safety in clinical trials and to optimize its synthesis method for increased availability and affordability.
合成法
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of advanced techniques and equipment to ensure purity and high yield of the final product.
科学的研究の応用
4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Studies have shown that 4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has superior efficacy and safety compared to traditional NSAIDs such as ibuprofen and naproxen.
特性
分子式 |
C23H22N6O2S2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
4-[[5-(4-acetamidophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H22N6O2S2/c1-3-29-20(17-8-10-19(11-9-17)25-15(2)30)27-28-23(29)33-14-16-4-6-18(7-5-16)21(31)26-22-24-12-13-32-22/h4-13H,3,14H2,1-2H3,(H,25,30)(H,24,26,31) |
InChIキー |
IYFBKLXLOMOJPM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C |
正規SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)

